
N-(4-Nitrophenyl)phosphoric triamide
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Overview
Description
N-(4-Nitrophenyl)phosphoric triamide is an organic compound with the molecular formula C6H9N4O3P It is a derivative of phosphoric triamide, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)phosphoric triamide can be synthesized starting from 4-nitroaniline and phosphorus pentachloride. The process involves the formation of a phosphoric acid dichloride intermediate, which is then reacted with ammonia to yield the final product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes controlling reaction temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(4-Nitrophenyl)phosphoric triamide finds applications across several scientific and industrial domains, primarily due to its urease inhibitory properties.
Scientific Research Applications
- Chemistry this compound is utilized as a reagent in organic synthesis and as an intermediate in producing other compounds. The nitro group present on the compound can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions.
- Biology: This compound is investigated for its potential as an enzyme inhibitor, particularly in regulating enzymatic urea hydrolysis. Its mechanism of action involves interacting with specific molecular targets, such as enzymes, inhibiting their activity and regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity.
- Medicine: this compound is explored for potential therapeutic applications, including serving as a precursor for drug development.
- Agriculture: this compound's primary application is as a urease inhibitor. By inhibiting urease, it slows the breakdown of urea in soils, reducing ammonia volatilization and enhancing nitrogen retention from fertilizers. This improves soil fertility and reduces environmental pollution caused by ammonia emissions.
Urease Inhibition and its Impact
The compound's biological activity primarily lies in its role as a urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound helps manage nitrogen levels in agricultural practices. Studies have demonstrated its effectiveness in inhibiting urease activity, leading to reduced ammonia production from urea.
A study compared the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) with N-(n-butyl) thiophosphoric triamide (nBTPT) in reducing ammonia emissions from cattle urine applied to pasture soils . The study hypothesized that 2-NPT would be a longer-lasting inhibitor . The results showed that both inhibitors reduced ammonia emissions from applied urine .
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)phosphoric triamide
- N-(3-Nitrophenyl)phosphoric triamide
- N-(4-Methylphenyl)phosphoric triamide
Uniqueness
N-(4-Nitrophenyl)phosphoric triamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits different binding affinities and inhibitory effects on enzymes, making it a valuable compound for specific applications .
Biological Activity
N-(4-Nitrophenyl)phosphoric triamide, often abbreviated as 4-NPT, is an organophosphorus compound recognized for its diverse biological activities and applications, particularly in agriculture and environmental management. This article delves into the compound's biological activity, its mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phosphoric acid group attached to a 4-nitrophenyl moiety, which contributes to its unique reactivity and biological interactions.
Biological Activity Overview
This compound exhibits several significant biological activities:
- Urease Inhibition : The primary application of 4-NPT is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease activity can significantly reduce ammonia emissions from soils treated with urea fertilizers, thus mitigating environmental pollution.
- Toxicity Profile : While 4-NPT has beneficial applications, it also poses potential risks. Studies indicate that prolonged exposure may lead to reproductive toxicity and organ damage, necessitating careful handling in agricultural settings.
The mechanism by which this compound acts as a urease inhibitor involves the formation of stable complexes with the urease enzyme. This interaction prevents the enzyme from catalyzing its reaction, leading to decreased ammonia production.
Case Study 1: Urease Inhibition Efficacy
A comparative study evaluated the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) against traditional inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). The results indicated that 2-NPT significantly reduced ammonia emissions in various soil types by up to 83% when applied at optimal concentrations .
Treatment | Ammonia Emission Reduction (%) | Soil Type |
---|---|---|
Control | 0 | Recent |
nBTPT | 53 | Recent |
2-NPT (0.075%) | 74-84 | Allophanic |
Case Study 2: Field Application
In field trials, the application of this compound with urea fertilizers demonstrated a reduction in nitrogen losses by approximately 70% compared to untreated urea. This highlights its potential for improving nitrogen use efficiency in agricultural practices .
Safety and Environmental Considerations
The safety profile of this compound is crucial for its application. Regulatory assessments have classified it with warnings due to potential reproductive toxicity and organ damage upon prolonged exposure. Therefore, risk management measures are recommended for users in agricultural settings .
Q & A
Basic Research Questions
Q. How is N-(4-Nitrophenyl)phosphoric triamide synthesized for laboratory use?
Methodological Answer: Synthesis typically involves reacting nitro-substituted aniline derivatives with phosphorylating agents under controlled conditions. For example, analogous compounds like N-(2,6-difluorobenzoyl)phosphoric triamides are synthesized by reacting benzoyl chloride derivatives with phosphoryl chloride, followed by substitution with amines (e.g., N-methylcyclohexylamine) in dry chloroform at low temperatures (273 K) . Purification is achieved via recrystallization from chloroform/DMF mixtures.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3063 cm⁻¹, P=O bonds at ~1262 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use Bruker SMART APEXII CCD diffractometers with SHELX software (e.g., SHELXL for refinement; R[F²] < 0.05) .
- HPLC : Assess purity (≥97% via C18 columns, as demonstrated for NBPT analogs) .
Q. What is the role of this compound as a urease inhibitor in experimental studies?
Methodological Answer: Similar to NBPT [N-(n-butyl)thiophosphoric triamide], it likely reduces ammonia volatilization by blocking urease active sites. In vitro assays involve:
- Incubating soil samples with urea and the inhibitor.
- Quantifying NH₃ emissions via gas chromatography or colorimetric methods .
- Comparing inhibition efficacy across soil types (e.g., pH 5–9, organic matter content) to optimize dosing .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the stability and urease inhibition activity of this compound?
Methodological Answer: Crystal structures of related phosphoric triamides reveal that N–H···O=P hydrogen bonds stabilize molecular conformations and enhance crystalline packing. For example, N-(2-chloro-2,2-difluoroacetyl)phosphoric triamide forms R₂²(8) and R₁²(12) hydrogen-bonded rings, which may mimic binding to urease’s nickel center . Computational modeling (e.g., DFT or molecular docking) can predict how nitro-group positioning affects hydrogen-bond strength and inhibitor-enzyme interactions.
Q. What methodologies resolve contradictions in urease inhibition data across different soil types?
Methodological Answer: Contradictions often arise from soil variability (pH, cation exchange capacity, microbial activity). To address this:
- Conduct multivariate regression analysis to isolate key variables (e.g., soil pH’s impact on inhibitor half-life) .
- Use isotopic labeling (¹⁵N-urea) to trace NH₃/NH₄⁺ dynamics in controlled microcosms .
- Validate findings with soil-specific dose-response curves and meta-analyses of published inhibition rates .
Q. How can X-ray crystallography and computational modeling be integrated to study the binding mechanism of this compound to urease?
Methodological Answer:
- X-ray Data Collection : Resolve inhibitor-urease co-crystals using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL .
- Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., GROMACS) to assess nitro-group interactions with urease’s flap residue (e.g., αCys-322 in Canavalia ensiformis urease) .
- QTAIM Analysis : Quantify bond critical points (BCPs) to map electron density changes at inhibitor-enzyme interfaces .
Q. What safety protocols are critical when handling this compound given its regulatory status?
Methodological Answer:
- CMR Classification : The EU classifies N-(2-nitrophenyl) analogs as CMR substances (EC 477-690-9), necessitating:
Properties
CAS No. |
77055-79-9 |
---|---|
Molecular Formula |
C6H9N4O3P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
N-diaminophosphoryl-4-nitroaniline |
InChI |
InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13) |
InChI Key |
UCYCEWSZAPJTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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